Cas no 91717-85-0 (1,2,10-Decanetriol)

1,2,10-Decanetriol is a trihydric alcohol featuring hydroxyl groups at the 1, 2, and 10 positions of a decane backbone. This compound exhibits unique solubility and reactivity properties due to its polyfunctional structure, making it valuable in specialty chemical synthesis and polymer applications. Its primary advantages include its ability to serve as a versatile intermediate in the production of surfactants, lubricants, and crosslinking agents. The presence of multiple hydroxyl groups enables modifications for enhanced hydrophilicity or further functionalization. Additionally, its stable aliphatic chain contributes to improved thermal and chemical stability in formulated products. The compound is particularly useful in high-performance coatings and adhesives where controlled reactivity is required.
1,2,10-Decanetriol structure
1,2,10-Decanetriol structure
Product name:1,2,10-Decanetriol
CAS No:91717-85-0
MF:C10H22O3
MW:190.279883861542
MDL:MFCD00797600
CID:800042
PubChem ID:87569129

1,2,10-Decanetriol Chemical and Physical Properties

Names and Identifiers

    • 1,2,10-Decanetriol
    • 1,2,10-Trihydroxydecane
    • decane-1,2,10-triol
    • RHINSRUDDXGHLV-UHFFFAOYSA-N
    • 1,2,10-Decanetriol, AldrichCPR
    • D2721
    • FT-0606163
    • SCHEMBL441024
    • Benzenepropanoic acid, 3,4-dichloro-.alpha.-oxo-
    • MFCD00797600
    • T71454
    • CS-0330326
    • DTXSID70371017
    • 91717-85-0
    • MDL: MFCD00797600
    • Inchi: 1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2
    • InChI Key: RHINSRUDDXGHLV-UHFFFAOYSA-N
    • SMILES: O([H])C([H])(C([H])([H])O[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H]

Computed Properties

  • Exact Mass: 190.15700
  • Monoisotopic Mass: 190.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 9
  • Complexity: 96.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 60.7
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.02
  • Melting Point: 64.0 to 67.0 deg-C
  • Boiling Point: 341.5°C at 760 mmHg
  • Flash Point: 162.1°C
  • Refractive Index: 1.479
  • PSA: 60.69000
  • LogP: 1.06260
  • Solubility: Not determined

1,2,10-Decanetriol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D212500-2g
1,2,10-Decanetriol
91717-85-0
2g
$ 115.00 2023-09-08
TRC
D212500-10g
1,2,10-Decanetriol
91717-85-0
10g
$ 247.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D2721-5g
1,2,10-Decanetriol
91717-85-0 97.0%(GC)
5g
¥1305.0 2022-05-30
TRC
D212500-50g
1,2,10-Decanetriol
91717-85-0
50g
$1068.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154361-1g
1,2,10-Decanetriol
91717-85-0 >97.0%(GC)
1g
¥314.90 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D869601-1g
1,2,10-Decanetriol
91717-85-0 97%
1g
¥356.40 2022-01-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154361-5G
1,2,10-Decanetriol
91717-85-0 >97.0%(GC)
5g
¥852.90 2023-09-03
abcr
AB135159-5g
1,2,10-Decanetriol, 97%; .
91717-85-0 97%
5g
€256.50 2024-04-15
1PlusChem
1P003DQ4-1g
1,2,10-DECANETRIOL
91717-85-0 >97.0%(GC)
1g
$139.00 2024-04-20
eNovation Chemicals LLC
Y1245536-5g
1,2,10-DECANETRIOL
91717-85-0 97%
5g
$180 2025-02-24

1,2,10-Decanetriol Production Method

1,2,10-Decanetriol Related Literature

Additional information on 1,2,10-Decanetriol

1,2,10-Decanetriol: A Comprehensive Overview

1,2,10-Decanetriol, also known by its CAS number 91717-85-0, is a triol compound with a decane backbone. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields. In this article, we will delve into the structure, synthesis, properties, and applications of 1,2,10-decanetriol, while incorporating the latest research findings to provide a comprehensive understanding of this compound.

The molecular structure of 1,2,10-decanetriol consists of a ten-carbon chain with hydroxyl groups (-OH) attached at the 1st, 2nd, and 10th positions. This arrangement imparts the molecule with unique hydrophilic and hydrophobic properties. The hydroxyl groups at the terminal positions (positions 1 and 10) contribute to the compound's ability to form hydrogen bonds, making it highly soluble in polar solvents. The hydrocarbon chain in between these groups provides flexibility and stability to the molecule.

Recent studies have highlighted the importance of decanetriols in the field of biochemistry and materials science. For instance, researchers have explored the use of 1,2,10-decanetriol as a precursor for synthesizing advanced materials such as polyurethanes and surfactants. The ability of this compound to act as both a surfactant and a polymerizable monomer makes it versatile for industrial applications.

In terms of synthesis, 1,2,10-decanetriol can be produced through various methods including oxidation of alkenes or alcohols. One promising approach involves the use of enzymatic catalysts for selective oxidation. This method not only enhances yield but also reduces environmental impact compared to traditional chemical oxidation techniques. Recent advancements in enzyme engineering have further improved the efficiency of this process.

The physical properties of decanetriols, including their melting points and boiling points, play a crucial role in determining their suitability for specific applications. For example, the relatively low melting point of 91717-85-0 makes it ideal for use in formulations that require fluidity at room temperature. Additionally, its high boiling point ensures stability under thermal conditions commonly encountered in industrial processes.

In the context of biotechnology, decanetriols have shown potential as components in drug delivery systems. Their ability to form micelles or vesicles enables them to encapsulate hydrophobic drugs while maintaining controlled release profiles. Recent research has demonstrated that incorporating 91717-85-0-based carriers can enhance drug solubility and bioavailability without causing significant cytotoxicity.

The environmental impact of using compounds like 91717-85-0-based materials is another area of growing interest. Studies have shown that these compounds are biodegradable under certain conditions when exposed to microbial activity or enzymatic degradation. This characteristic aligns with global efforts to develop sustainable and eco-friendly chemical products.

In conclusion, 91717-85-0 (96%), or 96%, stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure and functional properties make it an attractive candidate for further research and development. As new findings emerge regarding its synthesis methods and application potentials continue to expand our understanding of this compound's capabilities.

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Amadis Chemical Company Limited
(CAS:91717-85-0)1,2,10-Decanetriol
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Purity:99%
Quantity:5g
Price ($):152.0